1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that belongs to the class of nucleoside analogs It is structurally characterized by a pyrimidine base attached to a modified sugar moiety
Preparation Methods
The synthesis of 1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps :
Protection of hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents.
Glycosylation: Coupling of the protected sugar with the pyrimidine base.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. .
Industry: The compound is used in the development of diagnostic tools and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerases and thymidylate synthase, leading to the disruption of DNA synthesis and repair. This inhibition can result in the suppression of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as:
5-fluorouridine: Known for its use in cancer treatment, particularly in the inhibition of thymidylate synthase.
Idoxuridine: An antiviral agent that inhibits viral DNA replication by substituting for thymidine.
Uridine: A naturally occurring nucleoside involved in various metabolic processes.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and therapeutic potential.
Properties
Molecular Formula |
C9H11FN2O4 |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5?,6-,8-/m1/s1 |
InChI Key |
BKIUEHLYJFLWPK-KYVYOHOSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1F)CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)F |
Origin of Product |
United States |
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